molecular formula C22H28ClN3OS B133015 Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride CAS No. 145232-62-8

Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride

Cat. No. B133015
M. Wt: 418 g/mol
InChI Key: AEPCZVRBEGPGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurological disorders. It has also been found to have anti-inflammatory properties.

Biochemical And Physiological Effects

Benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzamide in lab experiments is that it is relatively easy to synthesize. It is also readily available and has been extensively studied, making it a well-characterized compound. However, one limitation of using benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of benzamide. One area of research is the development of new cancer drugs based on benzamide. Researchers are also exploring the potential use of benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of benzamide, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has shown promise in various fields of research. It has been found to have anticancer properties, potential use in the treatment of neurological disorders, and anti-inflammatory effects. While its mechanism of action is not fully understood, ongoing research is exploring its potential applications and future directions.

Synthesis Methods

Benzamide is synthesized by reacting benzoyl chloride with ammonia in the presence of a catalyst. The resulting product is then treated with thioacetamide to obtain the final product, benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride.

Scientific Research Applications

Benzamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. Benzamide has also been explored for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

145232-62-8

Product Name

Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride

Molecular Formula

C22H28ClN3OS

Molecular Weight

418 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]benzamide;hydrochloride

InChI

InChI=1S/C22H27N3OS.ClH/c26-21(20-9-5-2-6-10-20)24-22(27)23-14-11-18-12-15-25(16-13-18)17-19-7-3-1-4-8-19;/h1-10,18H,11-17H2,(H2,23,24,26,27);1H

InChI Key

AEPCZVRBEGPGDT-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl

Other CAS RN

145232-62-8

synonyms

N-[2-(1-benzyl-4-piperidyl)ethylthiocarbamoyl]benzamide hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.